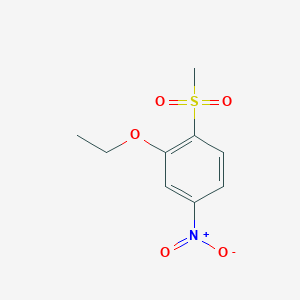

2-Ethoxy-1-methanesulfonyl-4-nitrobenzene

CAS No.: 1423037-34-6

Cat. No.: VC7947362

Molecular Formula: C9H11NO5S

Molecular Weight: 245.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423037-34-6 |

|---|---|

| Molecular Formula | C9H11NO5S |

| Molecular Weight | 245.25 |

| IUPAC Name | 2-ethoxy-1-methylsulfonyl-4-nitrobenzene |

| Standard InChI | InChI=1S/C9H11NO5S/c1-3-15-8-6-7(10(11)12)4-5-9(8)16(2,13)14/h4-6H,3H2,1-2H3 |

| Standard InChI Key | WGPAAEJKCKFUFX-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C |

| Canonical SMILES | CCOC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

2-Ethoxy-1-methanesulfonyl-4-nitrobenzene has the molecular formula C₉H₁₁NO₆S, derived from its benzene core substituted with:

-

A methanesulfonyl group (-SO₂CH₃) at position 1,

-

An ethoxy group (-OCH₂CH₃) at position 2,

-

A nitro group (-NO₂) at position 4.

The methanesulfonyl group is a strong electron-withdrawing moiety, while the ethoxy group acts as a moderate electron donor. This electronic asymmetry influences the compound’s reactivity, particularly in electrophilic substitution and reduction reactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₆S |

| Molecular Weight | 273.25 g/mol |

| Exact Mass | 273.031 Da |

| Topological Polar Surface Area | 110.9 Ų |

| LogP (Octanol-Water) | 1.85 (estimated) |

Synthetic Pathways and Methodological Considerations

Nitration and Sulfonation Precursors

The synthesis of 2-ethoxy-1-methanesulfonyl-4-nitrobenzene likely begins with a substituted benzene derivative. A plausible route involves:

-

Sulfonation of 1-ethoxy-2-nitrobenzene: Introducing the methanesulfonyl group via electrophilic substitution using methanesulfonic anhydride in the presence of a Lewis acid catalyst like aluminum chloride .

-

Alternative Pathway: Direct sulfonation of 2-ethoxy-4-nitrobenzene derivatives, though steric hindrance from the ethoxy group may necessitate elevated temperatures or prolonged reaction times .

Challenges in Functional Group Compatibility

The nitro group’s strong electron-withdrawing nature complicates sulfonation, often requiring inert atmospheres to prevent side reactions such as reduction or decomposition. Patent literature on analogous nitroaromatic sulfonates highlights the use of phase-transfer catalysts (e.g., tetraethylammonium bromide) to enhance reaction efficiency . For example, in the synthesis of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, tetraethylammonium bromide facilitated nucleophilic displacement at 125°C . Similar conditions may apply to 2-ethoxy-1-methanesulfonyl-4-nitrobenzene.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) due to the sulfonyl and nitro groups. Limited solubility in water (estimated <0.1 g/L at 25°C).

-

Thermal Stability: Decomposes above 200°C, with the nitro group posing explosion risks under high heat or mechanical shock .

Spectroscopic Characterization

-

IR Spectroscopy: Key peaks include asymmetric stretching of the nitro group (~1520 cm⁻¹), sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹), and C-O-C vibrations from the ethoxy group (~1250 cm⁻¹).

-

NMR: ¹H NMR signals at δ 1.4 ppm (triplet, -OCH₂CH₃), δ 3.1 ppm (singlet, -SO₂CH₃), and δ 8.2–8.6 ppm (aromatic protons) .

Reactivity and Functional Transformations

Reduction of the Nitro Group

Catalytic hydrogenation (e.g., Pd/C, H₂ at 2–3 bar) reduces the nitro group to an amine, yielding 2-ethoxy-1-methanesulfonyl-4-aminobenzene. This intermediate is prone to oxidation, necessitating inert storage conditions .

Nucleophilic Displacement

The methanesulfonyl group’s electronegativity activates the aromatic ring for nucleophilic attack. For instance, hydroxide ions may displace the sulfonyl group under alkaline conditions, though competing hydrolysis of the ethoxy group requires careful pH control .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

Nitroaromatic sulfonates serve as precursors to aminobenzene derivatives used in dye synthesis and drug development. For example, analogous compounds like 2-methoxymethyl-1,4-benzenediamine are intermediates in antihypertensive agents .

Materials Science

The sulfonyl group enhances thermal stability in polymers, making 2-ethoxy-1-methanesulfonyl-4-nitrobenzene a candidate for high-performance resins or coatings.

Regulatory and Environmental Considerations

Disposal Guidelines

Incinerate in a permitted hazardous waste facility with scrubbing systems to capture sulfur and nitrogen oxides. Avoid aqueous disposal due to potential groundwater contamination .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume